molecular formula C11H11ClN2O B15309103 5-amino-1-phenyl-1H-pyridin-2-one hydrochloride

5-amino-1-phenyl-1H-pyridin-2-one hydrochloride

Cat. No.: B15309103
M. Wt: 222.67 g/mol
InChI Key: BFNALQWIWVLJFK-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with the molecular formula C11H11ClN2O. It is known for its unique structure, which includes an amino group, a phenyl group, and a dihydropyridinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups .

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In industrial applications, 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride can be used in the production of specialty chemicals, polymers, and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    5-amino-1-phenyl-1,2-dihydropyridin-2-one: The non-hydrochloride form of the compound.

    1-phenyl-1,2-dihydropyridin-2-one: Lacks the amino group.

    5-amino-1-phenylpyridin-2-one: Lacks the dihydro component.

Uniqueness: 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the presence of both the amino group and the dihydropyridinone ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

5-amino-1-phenylpyridin-2-one;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-8H,12H2;1H

InChI Key

BFNALQWIWVLJFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)N.Cl

Origin of Product

United States

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